![molecular formula C20H25NO4 B062225 Cilomilast CAS No. 164414-71-5](/img/structure/B62225.png)
Cilomilast
Übersicht
Beschreibung
Cilomilast is a phosphodiesterase 4 (PDE4) inhibitor that has been studied for its potential use in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Wissenschaftliche Forschungsanwendungen
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Cilomilast, identified as an orally active, second-generation phosphodiesterase (PDE) 4 inhibitor, has been extensively researched for its application in the treatment of COPD. Clinical studies have demonstrated its potential in improving lung function and quality of life in COPD patients. Despite showing some promise in early-phase studies, the effectiveness of cilomilast in later-phase clinical trials has been questioned due to unremarkable results, raising doubts about its future as a novel therapy for COPD (Giembycz, 2006).
Anti-inflammatory Effects
Research has also explored cilomilast's anti-inflammatory effects in COPD patients. Although it did not significantly alter certain sputum endpoints or FEV1 (a measure of lung function), bronchial biopsies showed reductions in specific inflammatory cells, marking it as the first agent to reduce airway tissue inflammatory cells characteristic of COPD. This positions phosphodiesterase-4 inhibitors like cilomilast as promising substances for anti-inflammatory treatment in COPD (Gamble et al., 2003).
Pharmacokinetic and Pharmacodynamic Interactions
Investigations into cilomilast's pharmacokinetic and pharmacodynamic interactions reveal no significant effects on the steady-state pharmacokinetics of digoxin, a medication commonly used in heart conditions, when coadministered. This study contributes to understanding cilomilast's drug-drug interaction profile, which is crucial for its safe use in patients who may be on multiple medications (Zussman et al., 2001).
Health Care Resource Utilization in COPD
Cilomilast's impact on health care resource utilization in COPD patients was also studied. Results indicated that cilomilast was associated with significantly less COPD-related health care resource utilization compared to placebo. This includes reductions in hospitalizations, emergency room visits, and physician visits, highlighting its potential for reducing the healthcare burden in COPD management (Bagchi et al., 2001).
Renal Tubulointerstitial Fibrosis
Beyond respiratory applications, cilomilast has been studied for its role in renal tubulointerstitial fibrosis, a key pathological feature in chronic kidney diseases (CKDs). The study suggested that cilomilast could be protective against renal tubulointerstitial fibrosis in CKD, potentially through the inhibition of the TGF-β1-Smad2/3 signaling pathway. This indicates the translational potential of cilomilast in treating CKD, expanding its therapeutic applications beyond pulmonary diseases (Xu et al., 2021).
Counteracting Effects of Cigarette Smoke
Cilomilast has been evaluated for its capacity to counteract the effects of cigarette smoke in airway epithelial cells. The study demonstrated that cilomilast could reduce TLR4 expression, IL-8 release, and neutrophil chemotactic activity while increasing IP-10 release and lymphocyte chemotactic activity in a human bronchial epithelial cell line. These findings provide evidence that cilomilast could be a viable therapeutic option in controlling inflammatory processes in smokers (Pace et al., 2011).
Eigenschaften
IUPAC Name |
4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046686, DTXSID40861410 | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
153259-65-5 | |
Record name | Cilomilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.